Fmoc-Arg-OH
Overview
Description
“Fmoc-Arg-OH” is a Fmoc-protected amino acid derivative used as a building block in peptide synthesis . It provides protection to specific functional groups while allowing for efficient peptide bond formation .
Synthesis Analysis
“Fmoc-Arg-OH” is synthesized using N-butylpyrrolidinone (NBP) as a solvent . The poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam, which causes a reduction in yield and very often the concomitant formation of the corresponding des-Arg peptides .
Molecular Structure Analysis
The molecular structure of “Fmoc-Arg-OH” is complex, with an empirical formula of C34H40N4O7S and a molecular weight of 648.77 .
Chemical Reactions Analysis
“Fmoc-Arg-OH” is used in peptide synthesis, where it provides protection to specific functional groups while allowing for efficient peptide bond formation . The 2,2,4,6,7-pentamethyIdlhydrobenzofuran-5-sulfonyl group (Pbf) can be easily cleaved by trifluoroacetic acid (TFA) .
Physical And Chemical Properties Analysis
“Fmoc-Arg-OH” is a solid substance with a molecular weight of 648.77 . It’s soluble in DMSO at 90 mg/mL (ultrasonic) .
Scientific Research Applications
Cell Culture Applications : Fmoc-3F-Phe-Arg-NH2, a variant of Fmoc-Arg-OH, is used in creating two-component nanofibril hydrogels, which effectively support the viability and growth of fibroblast cells. This application is significant in mimicking the integrin-binding RGD peptide of fibronectin, crucial for cell culture studies (Liyanage et al., 2015).
Solid-Phase Peptide Synthesis : Fmoc-Arg(Pbf)-OH has been studied for its incorporation in solid-phase peptide synthesis (SPPS) using N-butylpyrrolidinone (NBP) as a solvent. This research is important for addressing challenges in peptide synthesis, particularly regarding the incorporation of problematic amino acids (de la Torre et al., 2020).
Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, including Fmoc-Arg-OH derivatives, show promise in creating antibacterial and anti-inflammatory biomedical materials. These materials demonstrate significant potential in inhibiting bacterial growth without being cytotoxic to mammalian cells (Schnaider et al., 2019).
Drug Delivery and Tissue Engineering : Fmoc-Arg-OH derivatives are used in designing peptide-based hydrogels as scaffolds. These hydrogels are beneficial for the proliferation and multi-differentiation of mesenchymal stem cells, showcasing their potential in musculoskeletal tissue engineering (Wang et al., 2017).
Hybrid Nanomaterials : Fmoc-protected amino acid-based hydrogels have been developed to incorporate and disperse functionalized carbon nanotubes, creating hybrid hydrogels. This innovation is significant for its potential applications in nanotechnology and material sciences (Roy & Banerjee, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBUCBXGDWWXNY-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369198 | |
Record name | Fmoc-Arg-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Arg-OH | |
CAS RN |
91000-69-0 | |
Record name | Fmoc-Arg-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-5-carbamimidamido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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